molecular formula C12H12N4O4 B3106569 ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 15966-46-8

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3106569
CAS No.: 15966-46-8
M. Wt: 276.25 g/mol
InChI Key: VCTNAOBUERBFPF-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 1, and an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Key structural features include:

  • 1,2,4-Triazole core: Known for metabolic stability and hydrogen-bonding capabilities.
  • 4-Nitrophenyl group: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Ethyl ester: Provides a hydrolyzable functional group for further derivatization.

Properties

IUPAC Name

ethyl 5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-13-8(2)15(14-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTNAOBUERBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172570
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-46-8
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15966-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12H12N4O4C_{12}H_{12}N_{4}O_{4}
  • Molecular Weight : 276.25 g/mol
  • Key Functional Groups : Triazole ring, nitrophenyl group, carboxylate

Medicinal Chemistry

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an antifungal agent. Research indicates that compounds with triazole structures exhibit significant antifungal activity against a range of pathogens. For instance, studies have shown that derivatives of triazoles can inhibit the growth of fungi by interfering with ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Agricultural Science

In agriculture, this compound is being explored as a potential fungicide. Triazoles are commonly used in crop protection due to their effectiveness against various fungal diseases. This compound may serve as a lead compound for developing new fungicides that are effective against resistant fungal strains .

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals could be exploited in the development of novel materials with specific electronic or optical properties .

Case Study 1: Antifungal Activity

A study conducted by researchers at Universiti Sains Malaysia evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Agricultural Application

Research published in agricultural journals highlighted the effectiveness of triazole-based fungicides in controlling wheat diseases caused by Fusarium species. This compound was tested alongside other triazoles and showed promising results in field trials .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound may also interact with enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related triazole, pyrazole, and pyridine derivatives to highlight differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Biological Activities References
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (Target) 5-Me, 1-(4-NO₂Ph), 3-COOEt C₁₂H₁₂N₄O₄ Not reported Not explicitly studied
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate 3-(2-NO₂Ph), 5-COOEt C₁₁H₁₀N₄O₄ 134–135 (decomp.) Intermediate for carboxylic acids
Ethyl 5-(2-methyl-3-nitropyridin-6-yl)-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate 5-(2-Me-3-NO₂Py), 1-(4-NO₂Ph), 3-COOEt C₁₇H₁₅N₇O₆ Not reported Anti-inflammatory, analgesic
5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 5-Me, 1-(4-NO₂Ph), 3-CONH(3-CF₃Ph) C₁₈H₁₃F₃N₆O₃ Not reported Potential enzyme inhibition
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1-(4-NO₂Ph), 5-oxo, 3-COOEt C₁₁H₁₀N₄O₅ Not reported Intermediate for hydrazide formation
Ethyl 5-(2-bromophenyl)-1H-1,2,4-triazole-3-carboxylate 5-(2-BrPh), 3-COOEt C₁₁H₁₀BrN₃O₂ Not reported Not reported

Key Observations:

Substituent Effects on Reactivity: The 4-nitrophenyl group in the target compound enhances electron-deficient character compared to analogs with 2-nitrophenyl (e.g., compound in ) or halogenated aryl groups (e.g., 2-bromophenyl in ). This difference may influence photophysical properties or binding affinity in enzyme inhibition . Ester vs.

Biological Activity Trends :

  • Triazole derivatives with pyridinyl substituents (e.g., ) show anti-inflammatory and analgesic activities, suggesting that the target compound’s 4-nitrophenyl group could be optimized for similar applications .
  • Carboxamide analogs (e.g., ) are often explored as enzyme inhibitors due to their ability to mimic peptide bonds, whereas ester-containing compounds like the target are typically intermediates .

Physicochemical Properties: Melting points for triazole derivatives vary widely. For example, ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate decomposes at 134–135°C , while pyrazole analogs (e.g., ) exhibit higher melting points (e.g., 223–225°C for compound 9a), likely due to stronger intermolecular interactions from aminocarbonyl groups .

Biological Activity

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (C12H12N4O4) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring and a nitrophenyl group. The molecular structure is stabilized by intramolecular hydrogen bonding, contributing to its stability and biological activity. The synthesis typically involves the reaction of ethyl acetoacetate with 1-azido-4-nitrobenzene under basic conditions, followed by crystallization from suitable solvents .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits moderate to strong inhibitory effects against various bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Enterococcus faecalis

For instance, derivatives containing the triazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance these properties by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The potential anticancer activity of this compound has also been explored. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies demonstrate that this compound can inhibit the growth of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's mechanism may involve the modulation of specific signaling pathways that regulate cell survival and apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole derivatives, this compound exhibited notable antimicrobial activity against both tested Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16
K. pneumoniae64

This data indicates that the compound is particularly effective against Staphylococcus aureus compared to other strains .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of triazole derivatives found that this compound significantly reduced cell viability in HeLa cells after 24 hours of treatment. The study utilized MTT assays to quantify cell proliferation.

Cell LineTreatment Concentration (µM)Cell Viability (%)
HeLa1045
2030
5015

These results suggest a dose-dependent effect on cell viability, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving esterification, cyclization, and functional group introduction. For example:

Esterification : React 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol under acidic conditions to form the ethyl ester backbone .

Nitrophenyl Introduction : Use a coupling reaction with 4-nitrobenzene derivatives under nucleophilic aromatic substitution conditions (e.g., NaH/DMF at 80–100°C) .

Methylation : Introduce the methyl group at the 5-position using methyl iodide and a base like K₂CO₃ .

  • Key Considerations : Reaction time, solvent polarity, and stoichiometric ratios significantly impact purity and yield. For instance, prolonged heating (>12 hours) may lead to side reactions like hydrolysis of the ester group .
StepReagents/ConditionsYield RangeReference
EsterificationEthanol, H₂SO₄, reflux70–85%
Nitrophenylation4-Nitrobenzene derivative, NaH, DMF60–75%
MethylationCH₃I, K₂CO₃, acetone80–90%

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and nitrophenyl protons (δ ~8.2–8.6 ppm in ¹H NMR) are diagnostic .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry. SHELXL software ( ) is widely used for refinement, with R-factors <0.05 indicating high precision .
  • Mass Spectrometry : LC-MS (e.g., m/z 266 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Approach :

Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in nitrophenyl groups) by analyzing signal splitting at different temperatures .

DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

2D NMR Techniques : Use HSQC and HMBC to correlate protons and carbons, especially in crowded regions like the triazole ring .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

  • Methodology :

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to promote nucleation .
  • SHELX Refinement : Employ SHELXL for high-resolution data. Key parameters include:
  • TWIN Commands : For handling twinned crystals (common in nitrophenyl derivatives) .
  • HKLF5 Format : Processes intensity data from modern detectors .
    • Example : A crystal structure of a related triazole (Acta Cryst. E67, o2416) refined with SHELXL achieved R1 = 0.035, wR2 = 0.092 .

Q. What pharmacological activities have been explored for this compound, and what in vitro assays are suitable for testing?

  • Findings :

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~10–50 μM) via ELISA assays .
  • Antimicrobial Screening : MIC values against S. aureus (16–32 μg/mL) using broth dilution .
    • Assay Design :

Cell Viability (MTT Assay) : Test cytotoxicity in mammalian cells (e.g., HEK-293) before pharmacological studies .

Molecular Docking : Simulate binding to targets like COX-2 or bacterial DNA gyrase using AutoDock Vina .

ActivityAssay TypeResultsReference
COX-2 InhibitionELISAIC₅₀ = 23 μM
AntibacterialBroth DilutionMIC = 24 μg/mL

Data Interpretation & Challenges

Q. How can conflicting bioactivity results (e.g., high in vitro vs. low in vivo efficacy) be addressed?

  • Analysis Framework :

ADME Profiling : Assess solubility (logP >3 may reduce bioavailability) and metabolic stability using liver microsomes .

Prodrug Design : Modify the ester group to enhance absorption (e.g., replace ethyl with PEG-linked esters) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Storage : Keep in amber vials at 2–8°C to prevent ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

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